molecular formula C24H29FN6O B14103850 N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14103850
M. Wt: 436.5 g/mol
InChI Key: ZEKWAADSQVSLCS-UHFFFAOYSA-N
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Description

N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The starting material, 2,5-dimethylphenyl, is reacted with piperazine under specific conditions to form the intermediate compound.

    Attachment of the Propyl Chain: The intermediate is then reacted with a propylating agent to introduce the propyl chain.

    Formation of the Triazole Ring: The propylated intermediate undergoes a cyclization reaction with azide and alkyne precursors to form the triazole ring.

    Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a coupling reaction to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the triazole moiety.

    Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or ligand.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key functional groups that enable binding to enzymes or receptors. This binding can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s biological activity and chemical reactivity, making it a unique candidate for further research.

Properties

Molecular Formula

C24H29FN6O

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C24H29FN6O/c1-17-4-5-18(2)21(16-17)31-14-12-30(13-15-31)11-3-10-26-24(32)23-22(27-29-28-23)19-6-8-20(25)9-7-19/h4-9,16H,3,10-15H2,1-2H3,(H,26,32)(H,27,28,29)

InChI Key

ZEKWAADSQVSLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)C3=NNN=C3C4=CC=C(C=C4)F

Origin of Product

United States

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